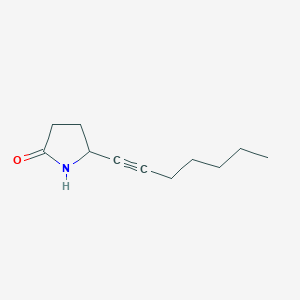
2-Pyrrolidinone, 5-(1-heptynyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Pyrrolidinone, 5-(1-heptynyl)- is an organic compound that belongs to the class of pyrrolidinones. Pyrrolidinones are five-membered lactams, which are cyclic amides. This compound is characterized by the presence of a pyrrolidinone ring substituted with a heptynyl group at the 5-position. It is a colorless liquid that is miscible with water and most common organic solvents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyrrolidinone, 5-(1-heptynyl)- can be achieved through various synthetic routes. One common method involves the alkylation of 2-pyrrolidinone with 1-heptyne in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is typically carried out in an aprotic solvent like dimethyl sulfoxide or tetrahydrofuran under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of 2-Pyrrolidinone, 5-(1-heptynyl)- often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to achieve high conversion rates and selectivity. The product is then purified through distillation or recrystallization to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Pyrrolidinone, 5-(1-heptynyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the heptynyl group to a heptyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the heptynyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of heptyl-substituted pyrrolidinone.
Substitution: Formation of various substituted pyrrolidinones depending on the nucleophile used.
Scientific Research Applications
2-Pyrrolidinone, 5-(1-heptynyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Pyrrolidinone, 5-(1-heptynyl)- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Pyrrolidinone: The parent compound without the heptynyl substitution.
N-Methyl-2-pyrrolidinone: A derivative with a methyl group at the nitrogen atom.
2-Pyrrolidinone-5-carboxylic acid: A derivative with a carboxylic acid group at the 5-position.
Uniqueness
2-Pyrrolidinone, 5-(1-heptynyl)- is unique due to the presence of the heptynyl group, which imparts distinct chemical and physical properties. This substitution can influence the compound’s reactivity, solubility, and biological activity, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
61307-50-4 |
|---|---|
Molecular Formula |
C11H17NO |
Molecular Weight |
179.26 g/mol |
IUPAC Name |
5-hept-1-ynylpyrrolidin-2-one |
InChI |
InChI=1S/C11H17NO/c1-2-3-4-5-6-7-10-8-9-11(13)12-10/h10H,2-5,8-9H2,1H3,(H,12,13) |
InChI Key |
RPCJDDZDRMQVDA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC#CC1CCC(=O)N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















